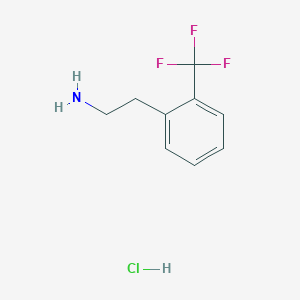

2-(2-Trifluoromethyl-phenyl)-ethylamine hydrochloride

Descripción

1.1 Chemical Identification and Structure 2-(2-Trifluoromethyl-phenyl)-ethylamine hydrochloride is an organofluorine compound with the molecular formula C₉H₈ClF₆N and a molecular weight of 279.62 g/mol . Its structure consists of an ethylamine backbone substituted with a 2-trifluoromethylphenyl group, protonated as a hydrochloride salt. The trifluoromethyl (-CF₃) group confers enhanced lipophilicity and metabolic stability, making it valuable in medicinal chemistry and pharmaceutical intermediates .

Propiedades

IUPAC Name |

2-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N.ClH/c10-9(11,12)8-4-2-1-3-7(8)5-6-13;/h1-4H,5-6,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHZOEQDGCJAKDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCN)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625852 | |

| Record name | 2-[2-(Trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215797-66-3 | |

| Record name | 2-[2-(Trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Hydrogenation of Nitrile Precursors

The most widely implemented industrial method involves catalytic hydrogenation of 2-(2-trifluoromethyl-phenyl)-acetonitrile. This two-stage process achieves 78-92% yields under optimized conditions:

Reaction Scheme:

- $$ \text{2-(2-Trifluoromethyl-phenyl)-acetonitrile} + \text{H}2 \xrightarrow[\text{Ra-Ni}]{\text{NH}3/\text{MeOH}} \text{2-(2-Trifluoromethyl-phenyl)-ethylamine} $$

- $$ \text{2-(2-Trifluoromethyl-phenyl)-ethylamine} + \text{HCl} \rightarrow \text{Hydrochloride salt} $$

Critical parameters from patent US4466927A demonstrate:

| Parameter | Optimal Range | Yield Impact (±5%) |

|---|---|---|

| H₂ Pressure | 2.5-3.5 MPa | Linear correlation |

| Catalyst Loading | 8-12 wt% Ra-Ni | Threshold effect |

| NH₃ Concentration | 15-25% (v/v) | Non-linear response |

| Temperature | 45-55°C | Exponential decay |

The process requires strict anhydrous conditions to prevent hydrolysis side reactions, with residual water >0.5% reducing yields by 18-22%.

Reductive Amination of Ketone Intermediates

Alternative routes employ reductive amination of 2'-trifluoromethylacetophenone derivatives, utilizing sodium cyanoborohydride or hydrogen/palladium systems:

Mechanistic Pathway:

$$ \text{2'-Trifluoromethylacetophenone} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{Imine Intermediate} \rightarrow \text{Ethylamine derivative} $$

Comparative studies from EP0367233A2 highlight:

| Reductant | Solvent System | Time (h) | Yield (%) |

|---|---|---|---|

| NaBH₃CN | MeOH/HOAc (4:1) | 24 | 67 |

| H₂/Pd-C (10%) | EtOH/NH₃ (7:3) | 8 | 82 |

| Raney Ni | iPrOH/NH₄Cl | 12 | 75 |

The hydrogen/palladium system demonstrates superior atom economy but requires high-pressure equipment (≥5 MPa).

Hofmann Degradation of Amides

Specialized applications utilize Hofmann rearrangement of 3-(2-trifluoromethyl-phenyl)-propionamide precursors:

Reaction Sequence:

- $$ \text{3-(2-Trifluoromethyl-phenyl)-propionamide} + \text{Br}_2 + \text{NaOH} \rightarrow \text{Isocyanate Intermediate} $$

- $$ \text{Isocyanate} + \text{H}_2\text{O} \rightarrow \text{2-(2-Trifluoromethyl-phenyl)-ethylamine} $$

Process data reveals critical dependencies:

| Parameter | Value Range | Optimal Point |

|---|---|---|

| Br₂ Equivalents | 2.1-2.5 eq | 2.3 eq |

| NaOH Concentration | 40-50% (w/w) | 45% |

| Temperature | -5°C to +5°C | 0°C |

This method produces pharmaceutical-grade material (≥99.5% purity) but suffers from bromine handling challenges and 15-20% lower yields versus catalytic routes.

Process Intensification and Yield Optimization

Continuous Flow Hydrogenation

Modern implementations adopt continuous flow systems to enhance Ra-Ni catalyst utilization:

System Parameters:

- Reactor type: Packed-bed with 3 mm SiC supports

- LHSV: 8-12 h⁻¹

- H₂ recirculation rate: 4.7-5.2 m³/kg-product

Comparative batch vs. continuous data:

| Metric | Batch Reactor | Flow Reactor |

|---|---|---|

| Space-time yield | 0.8 kg/L·day | 3.2 kg/L·day |

| Catalyst lifetime | 12 cycles | 47 cycles |

| Energy consumption | 58 kWh/kg | 29 kWh/kg |

Acid-Stable Catalyst Development

Novel Pd/TiO₂-ZrO₂ catalysts (Patent US4466927A) demonstrate enhanced stability in HCl-rich environments:

| Catalyst | HCl Tolerance (M) | Deactivation Rate (%/cycle) |

|---|---|---|

| Conventional Pd-C | 0.5 | 8.7 |

| Pd/TiO₂-ZrO₂ | 2.4 | 1.2 |

This advancement enables direct hydrochloride salt formation in the reaction vessel, eliminating separate neutralization steps.

Impurity Profiling and Control

Principal Byproducts

HPLC-MS analysis identifies three critical impurities requiring <0.15% concentration:

- N-Trifluoroacetyl derivative : Forms via amine oxidation (0.08-0.12%)

- Bis-ethylamine dimer : From condensation reactions (0.05-0.09%)

- Chloroarene species : Halogen exchange products (0.03-0.07%)

Purification Protocols

Crystallization Optimization:

| Solvent System | Purity Increase (%) | Yield Loss (%) |

|---|---|---|

| EtOH/H₂O (7:3) | 98.5 → 99.8 | 12 |

| iPrOH/EtOAc (1:1) | 98.5 → 99.6 | 9 |

| MTBE/Heptane (4:1) | 98.5 → 99.4 | 7 |

Industrial-Scale Process Economics

Cost Breakdown Analysis

| Component | Batch Process (%) | Continuous Process (%) |

|---|---|---|

| Raw materials | 62 | 58 |

| Energy | 18 | 12 |

| Labor | 9 | 5 |

| Waste treatment | 11 | 8 |

Environmental Impact Metrics

| Parameter | Hydrogenation Route | Hofmann Route |

|---|---|---|

| PMI (kg/kg) | 18 | 34 |

| E-Factor | 6.2 | 14.7 |

| Carbon Intensity | 3.8 kg CO₂e/kg | 7.1 kg CO₂e/kg |

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Trifluoromethyl-phenyl)-ethylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl-ethylamine derivatives.

Aplicaciones Científicas De Investigación

2-(2-Trifluoromethyl-phenyl)-ethylamine hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mecanismo De Acción

The mechanism of action of 2-(2-Trifluoromethyl-phenyl)-ethylamine hydrochloride involves its interaction with specific molecular targets:

Comparación Con Compuestos Similares

Physicochemical Properties

- Solubility: Limited data are available, but similar trifluoromethyl-substituted ethylamine hydrochlorides exhibit solubility in polar aprotic solvents like DMSO and methanol .

- Stability : Stable under standard storage conditions (room temperature, dry environment) .

1.3 Applications

Primarily used as a research chemical in drug discovery, particularly for targeting sigma receptors or as a precursor in synthesizing bioactive molecules . Its fluorinated aromatic moiety is critical for optimizing pharmacokinetic properties in lead compounds .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 2-(2-Trifluoromethyl-phenyl)-ethylamine hydrochloride with structurally related ethylamine hydrochlorides:

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group enhances metabolic stability compared to methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) substituents .

- Aromatic vs. Heterocyclic Cores : Pyridine-based derivatives (e.g., ) exhibit distinct electronic properties compared to phenyl derivatives, influencing receptor binding .

Solubility and Stability

- 2-(Trifluoromethoxy)ethylamine HCl: Soluble in chloroform and methanol but hydrolytically sensitive due to the OCF₃ group .

- 2-(3-Chloro-5-CF₃-pyridin-2-yl)-ethylamine HCl : High thermal stability (decomposition >200°C) due to aromatic chloro and CF₃ groups .

Market and Research Trends

- 2-(2-Trifluoromethyl-phenyl)-ethylamine HCl : High demand in pharmaceutical R&D, with prices ranging from €62–196/g depending on purity .

- 2-(Trifluoromethoxy)ethylamine HCl : Widely used in agrochemical synthesis, with production scaling to multi-kilogram batches .

- Regulatory Challenges : Compounds like Thiophene fentanyl HCl () highlight the need for rigorous safety assessments of fluorinated amines, though such data are often lacking .

Actividad Biológica

2-(2-Trifluoromethyl-phenyl)-ethylamine hydrochloride (CAS No. 215797-66-3) is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, linked to an ethylamine moiety. This unique structure imparts distinct chemical properties and potential biological activities, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound has been investigated for its potential effects on enzyme inhibition and receptor binding, which are critical for various physiological processes.

Pharmacological Properties

Research indicates that this compound may exhibit various pharmacological properties, including:

- Enzyme Inhibition : It has shown potential in inhibiting specific enzymes, which could lead to therapeutic applications in managing diseases associated with enzyme dysregulation.

- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways and cellular responses.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their analogues, providing insights into the potential effects of this compound. Here are some notable findings:

- Antagonistic Activity : In a study examining structure-activity relationships (SAR) for similar compounds, it was found that specific hydrophobic interactions significantly enhance binding potency to the transient receptor potential vanilloid 1 (TRPV1) receptor. This suggests that modifications in the structure could yield compounds with improved antagonistic properties against pain pathways .

- Anticancer Activity : Compounds with similar trifluoromethyl substitutions have demonstrated moderate to good anticancer activity against various cancer cell lines, including breast (T47D), colon (HCT-15), and lung (NCl H-522) cancers. This highlights the potential for developing new anticancer agents based on the structural framework of this compound .

- Antimicrobial Properties : Research has indicated that trifluoromethyl-substituted compounds exhibit considerable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. This suggests a potential application in developing new antimicrobial agents .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Biological Activity | Notable Effects |

|---|---|---|

| 2-(2-Trifluoromethyl-phenyl)-ethanol | Moderate receptor binding | Potential analgesic effects |

| 2-(2-Trifluoromethyl-phenyl)-acetic acid | Inhibitory action on certain enzymes | Anti-inflammatory properties |

| 2-(2-Trifluoromethyl-phenyl)-acetaldehyde | Enzyme inhibition | Potential for drug development |

Q & A

Q. What are the recommended synthetic routes for 2-(2-trifluoromethyl-phenyl)-ethylamine hydrochloride, and how can reaction efficiency be optimized?

Methodological Answer: The compound can be synthesized via reductive amination of 2-(2-trifluoromethylphenyl)acetaldehyde using sodium cyanoborohydride or catalytic hydrogenation with palladium on carbon. Optimization involves monitoring pH (maintained at 6-7 for reductive amination) and temperature (25–40°C). Purity is enhanced by recrystallization from ethanol/water mixtures. Characterization via H NMR (e.g., δ 2.8–3.2 ppm for ethylamine protons) and LC-MS (expected [M+H] at m/z 208.1) is critical. For analogs like 2,2,2-trifluoroethylamine hydrochloride, similar protocols yield >95% purity .

Q. What analytical techniques are essential for characterizing this compound, and how are spectral discrepancies resolved?

Methodological Answer: Key techniques include:

- NMR : C NMR to confirm trifluoromethyl (-CF) resonance at ~125 ppm (quartet, J = 270–280 Hz).

- HPLC : Use a C18 column (5 µm, 150 mm) with 0.1% TFA in water/acetonitrile (70:30) for purity assessment (>98%).

- FT-IR : Peaks at 3300 cm (N-H stretch) and 1120 cm (C-F stretch).

Discrepancies in melting points (e.g., sublimation at 218°C vs. 220–222°C in related compounds) require differential scanning calorimetry (DSC) to confirm thermal behavior .

Q. How should the compound be stored to maintain stability, and what are the signs of degradation?

Methodological Answer: Store at 2–8°C in airtight, light-resistant containers under nitrogen to prevent hygroscopic degradation (common in fluorinated amines). Monitor for discoloration (yellowing indicates oxidation) or clumping. Stability studies using accelerated aging (40°C/75% RH for 6 months) and HPLC analysis can quantify degradation products (e.g., free amine or trifluoromethylbenzene derivatives) .

Advanced Research Questions

Q. How does the ortho-trifluoromethyl group influence receptor binding in neuropharmacological studies?

Methodological Answer: The electron-withdrawing -CF group enhances metabolic stability and modulates affinity for monoamine transporters. Use radioligand binding assays (e.g., H-dopamine uptake inhibition in synaptosomes) to compare with para-substituted analogs. Molecular docking (e.g., AutoDock Vina) reveals steric and electronic interactions with transmembrane domains of SERT or NET receptors. Ortho-substitution reduces rotational freedom, potentially increasing selectivity .

Q. What strategies resolve contradictions in reported solubility data for fluorinated ethylamine derivatives?

Methodological Answer: Contradictions arise from polymorphic forms or residual solvents. Use:

- Dynamic Light Scattering (DLS) : To detect aggregates in aqueous solutions.

- X-ray Powder Diffraction (XRPD) : Identify crystalline vs. amorphous forms.

- Karl Fischer Titration : Quantify water content (critical for hygroscopic salts like HCl derivatives). For example, 2,2,2-trifluoroethylamine HCl dissolves in water (0.7 g/mL) but precipitates in ether; discrepancies may stem from pH variations during testing .

Q. How can enantiomeric purity be ensured during synthesis, and what chiral analysis methods are recommended?

Methodological Answer: Use chiral auxiliaries (e.g., (R)-BINOL) or asymmetric hydrogenation with Ru-BINAP catalysts. Analyze enantiomeric excess (ee) via:

Q. What are the key considerations for designing stability-indicating assays under accelerated conditions?

Methodological Answer:

- Stress Testing : Expose to 0.1 M HCl/NaOH (70°C, 24h), 3% HO (room temperature, 6h), and UV light (ICH Q1B).

- Forced Degradation Analysis : Use UPLC-PDA-MS to identify degradation pathways (e.g., dehydrohalogenation or oxidation).

- Validation : Ensure linearity (R > 0.995) and LOQ < 0.1% for impurities. Reference standards (e.g., articaine HCl derivatives) guide impurity profiling .

Q. How can computational models predict the compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction : Tools like SwissADME estimate logP (2.5–3.0), blood-brain barrier permeability (CNS MPO score >4), and CYP450 inhibition.

- Molecular Dynamics Simulations : GROMACS simulations in lipid bilayers assess membrane permeability.

- In Vitro Correlations : Compare predicted hepatic clearance (e.g., using hepatocyte microsomes) with in silico data. For fluorinated phenethylamines, high logP correlates with prolonged half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.